Tobuterol

Übersicht

Beschreibung

Tulobuterol ist ein lang wirkender Beta2-Adrenozeptor-Agonist, der hauptsächlich als Bronchodilatator zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird. Er wird in Japan als transdermales Pflaster unter dem Namen Hokunalin-Tape vermarktet . Tulobuterol ist bekannt für seine Fähigkeit, eine anhaltende Bronchodilatation zu ermöglichen, was es zu einem wertvollen therapeutischen Mittel in der Atemwegsmedizin macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tulobuterol umfasst mehrere wichtige Schritte:

Oxidation: Der Prozess beginnt mit der Oxidation von 2'-Chlor-Acetophenon unter Verwendung von Selendioxid, um o-Chlorphenylglyoxal zu erzeugen.

Kondensation: Das o-Chlorphenylglyoxal wird dann mit tert-Butylamin kondensiert, um ein Imin-Zwischenprodukt zu bilden.

Reduktion: Schließlich wird das Imin unter Verwendung von Natriumborhydrid reduziert, um Tulobuterol zu ergeben.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Tulobuterol häufig mit einer transdermalen Pflastertechnologie hergestellt. Die Herstellungsmethode umfasst das Auflösen von Tulobuterol und einem druckempfindlichen Klebstoffhilfsmaterial in einem Lösungsmittel. Das beschichtete Tulobuterol-Pflaster wird dann bei einer Temperatur getrocknet, die höher ist als der Schmelzpunkt des Arzneimittels, um das Lösungsmittel zu entfernen, was zu einem transdermalen Pflaster mit dem Wirkstoff in amorpher Form führt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tulobuterol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Wie im Syntheseprozess erwähnt, ist die Oxidation ein wichtiger Schritt bei der Herstellung von Tulobuterol.

Reduktion: Die Reduktion des Imin-Zwischenprodukts zu Tulobuterol ist eine weitere kritische Reaktion.

Substitution: Tulobuterol kann auch Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlor-Gruppe am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Selendioxid wird häufig als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid ist das bevorzugte Reduktionsmittel für das Imin-Zwischenprodukt.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Tulobuterol selbst. Je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien können auch andere Nebenprodukte gebildet werden.

Wissenschaftliche Forschungsanwendungen

Tulobuterol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: In der synthetischen organischen Chemie dient Tulobuterol als Modellverbindung zur Untersuchung von Beta2-Adrenozeptor-Agonisten.

Biologie: In der biologischen Forschung wird Tulobuterol verwendet, um die Auswirkungen der Aktivierung von Beta2-Adrenozeptoren auf verschiedene physiologische Prozesse zu untersuchen.

Wirkmechanismus

Tulobuterol entfaltet seine Wirkung durch selektive Aktivierung von Beta2-Adrenozeptoren in der glatten Bronchialmuskulatur. Diese Aktivierung führt zur Entspannung der glatten Muskulatur, was zu einer Bronchodilatation und einer verbesserten Luftströmung führt. Die molekularen Ziele von Tulobuterol sind die Beta2-Adrenozeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören. Die Aktivierung dieser Rezeptoren löst eine Signalkaskade aus, die letztendlich zur Entspannung der glatten Bronchialmuskulatur führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tulobuterol involves several key steps:

Oxidation: The process begins with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal.

Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine intermediate.

Reduction: Finally, the imine is reduced using sodium borohydride to yield tulobuterol.

Industrial Production Methods

In industrial settings, tulobuterol is often produced using a transdermal patch technology. The preparation method involves dissolving tulobuterol and a pressure-sensitive adhesive auxiliary material in a solvent. The coated tulobuterol patch is then dried at a temperature higher than the melting point of the drug to remove the solvent, resulting in a transdermal patch with the active drug in an amorphous form .

Analyse Chemischer Reaktionen

Types of Reactions

Tulobuterol undergoes several types of chemical reactions, including:

Oxidation: As mentioned in the synthesis process, oxidation is a key step in the preparation of tulobuterol.

Reduction: The reduction of the imine intermediate to form tulobuterol is another critical reaction.

Substitution: Tulobuterol can also undergo substitution reactions, particularly involving the chloro group on the aromatic ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide is commonly used as the oxidizing agent.

Reduction: Sodium borohydride is the preferred reducing agent for the imine intermediate.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major product formed from these reactions is tulobuterol itself. depending on the specific reaction conditions and reagents used, other minor by-products may also be formed.

Wissenschaftliche Forschungsanwendungen

Tulobuterol has a wide range of scientific research applications, including:

Chemistry: In synthetic organic chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists.

Biology: In biological research, tulobuterol is used to study the effects of beta2-adrenergic receptor activation on various physiological processes.

Wirkmechanismus

Tulobuterol exerts its effects by selectively activating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets of tulobuterol are the beta2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of the bronchial smooth muscle .

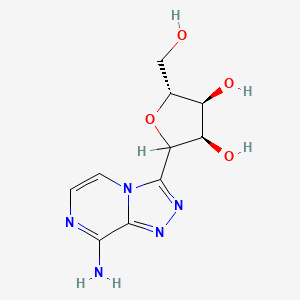

Vergleich Mit ähnlichen Verbindungen

Tulobuterol ähnelt anderen Beta2-Adrenozeptor-Agonisten wie Albuterol und Salbutamol. Tulobuterol ist einzigartig in seinen lang anhaltenden Eigenschaften, was es für eine anhaltende Bronchodilatation geeignet macht. Andere ähnliche Verbindungen umfassen:

Salbutamol: Ein weiterer kurz wirkender Beta2-Adrenozeptor-Agonist mit ähnlichen Einsatzmöglichkeiten wie Albuterol.

Formoterol: Ein lang wirkender Beta2-Adrenozeptor-Agonist, der zur Erhaltungstherapie von Asthma und COPD eingesetzt wird.

Die Einzigartigkeit von Tulobuterol liegt in seinem transdermalen Abgabesystem, das eine gleichmäßige Freisetzung des Arzneimittels über 24 Stunden hinweg ermöglicht, die Patientencompliance verbessert und das Risiko von Nebenwirkungen verringert .

Eigenschaften

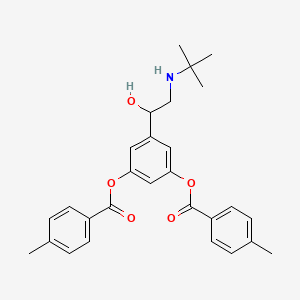

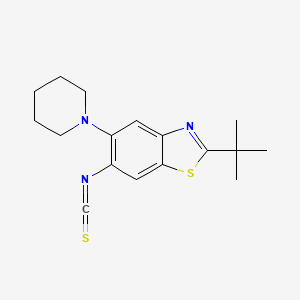

CAS-Nummer |

75626-99-2 |

|---|---|

Molekularformel |

C28H31NO5 |

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |

InChI |

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-23-14-22(25(30)17-29-28(3,4)5)15-24(16-23)34-27(32)21-12-8-19(2)9-13-21/h6-16,25,29-30H,17H2,1-5H3 |

InChI-Schlüssel |

GYJSIOWQEUTITA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

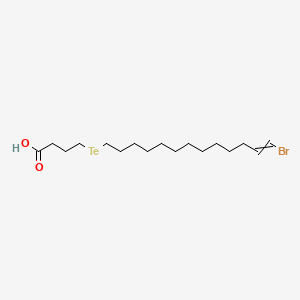

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)